molecular formula C10H6F12N4OS B15030765 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide

Cat. No.: B15030765
M. Wt: 458.23 g/mol
InChI Key: VQJZFUMUZQWXOY-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide is a complex organic compound characterized by the presence of multiple fluorine atoms and a thiadiazole ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amidation Reaction: The final step involves the reaction of the fluorinated intermediate with an appropriate amine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms using nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-trifluoro-2-(trifluoromethyl)propanamide
  • 1,1,1,3,3,3-hexafluoro-2-propanol
  • 5-methyl-1,3,4-thiadiazole derivatives

Uniqueness

3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide is unique due to the combination of multiple fluorine atoms and a thiadiazole ring in its structure. This imparts distinct physicochemical properties, such as high thermal stability, resistance to metabolic degradation, and enhanced biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H6F12N4OS

Molecular Weight

458.23 g/mol

IUPAC Name

3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propan-2-yl]-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C10H6F12N4OS/c1-2-25-26-5(28-2)24-8(9(17,18)19,10(20,21)22)23-4(27)3(6(11,12)13)7(14,15)16/h3H,1H3,(H,23,27)(H,24,26)

InChI Key

VQJZFUMUZQWXOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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